Encaleret was initially developed by Japan Tobacco (Hong Kong) Ltd. and is currently being researched under various organizations, including BridgeBio Pharma. The drug has achieved a high research and development status, with ongoing clinical trials aimed at evaluating its efficacy and safety in treating specific calcium-related disorders. It is classified as a negative allosteric modulator of the calcium-sensing receptor, which allows it to influence calcium metabolism effectively.
The synthesis of Encaleret involves complex organic chemistry techniques that typically include multi-step reactions to construct its intricate molecular framework. The detailed synthetic pathway is proprietary, but it generally encompasses:
The molecular formula for Encaleret is , with a molecular weight of approximately 1,074.16 g/mol .
The molecular structure of Encaleret features a complex arrangement that includes multiple rings and functional groups essential for its biological activity. The structural data can be summarized as follows:
The three-dimensional conformation of Encaleret allows it to interact specifically with the calcium-sensing receptor, facilitating its role as an antagonist .
Encaleret primarily functions through its interaction with the calcium-sensing receptor. The key chemical reaction involves:
The modulation of this receptor's activity can significantly impact calcium homeostasis, especially in conditions where receptor activation leads to excessive calcium reabsorption or secretion .
Encaleret acts as a negative allosteric modulator of the calcium-sensing receptor. Its mechanism can be outlined as follows:
Encaleret is primarily investigated for its therapeutic potential in treating conditions such as:
Clinical trials are ongoing to assess its efficacy in these conditions, with promising results indicating potential benefits in managing symptoms associated with abnormal calcium metabolism .
The calcium-sensing receptor (CaSR) is a Class C G protein-coupled receptor (GPCR) with a large extracellular amino-terminal domain (ATD), seven transmembrane helices (7TM), and a cysteine-rich region linking these domains. It functions as a homodimer, with each subunit containing orthosteric Ca²⁺-binding sites within the ATD’s Venus Flytrap domain [5] [6]. CaSR’s primary physiological role is to maintain extracellular calcium (Ca²⁺ₑ) homeostasis. In parathyroid chief cells, CaSR activation by elevated Ca²⁺ₑ inhibits parathyroid hormone (PTH) secretion and reduces renal tubular calcium reabsorption. Conversely, low Ca²⁺ₑ disinhibits PTH release, promoting calcium conservation [1] [6]. Gain-of-function mutations in the CASR gene cause autosomal dominant hypocalcemia type 1 (ADH1), characterized by inappropriately low PTH, hypocalcemia, and hypercalciuria due to CaSR oversensitivity to Ca²⁺ₑ [1] [3].
Table 1: Structural and Functional Domains of CaSR
Domain | Structure/Features | Functional Role |
---|---|---|
Amino-Terminal Domain (ATD) | Venus Flytrap motif; Ca²⁺ coordination sites (Ser170, Asp190, Gln193) | Binds extracellular Ca²⁺, Mg²⁺, and L-amino acids; initiates receptor activation |
Transmembrane Domain (7TM) | Hydrophobic helices (TM3–TM7); calcilytic binding pocket (Phe684, Trp818, Ile841) | Transduces signals via G proteins; target of allosteric modulators |
Cysteine-Rich Region | Disulfide bonds between Cys129 and Cys131 | Stabilizes inactive conformation; loss enhances constitutive activity |
CaSR signaling exhibits positive cooperativity, with Hill coefficients of 3–4 for Ca²⁺. Allosteric modulators bind the 7TM domain, altering receptor conformation without activating it directly. Positive allosteric modulators (calcimimetics, e.g., cinacalcet) increase Ca²⁺ sensitivity by stabilizing active states, while negative allosteric modulators (calcilytics) stabilize inactive states, reducing Ca²⁺ sensitivity [5] [6]. In ADH1, gain-of-function mutations lower the threshold for Ca²⁺-induced activation, making calcilytics ideal therapeutic candidates to normalize CaSR responsiveness [8] [10].
Encaleret (C₂₉H₃₃ClFNO₄; MW: 513.21 g/mol) is an orally bioavailable amino alcohol calcilytic that binds a hydrophobic pocket within the CaSR 7TM domain. Key interactions include:
Table 2: Encaleret Binding and Selectivity Profile
Property | Value/Characteristics | Experimental System |
---|---|---|
Binding Affinity (IC₅₀) | 0.012 μM | CaSR-expressing PC-12 cells (reporter assay) |
Chemical Class | Amino alcohol | Synthetic organic (SMILES: OC(CNC(Cc1ccc(c(c1)F)Cl)(C)C)COC(c1ccccc1c1ccc(c(c1)C)C(=O)O)C) |
Selectivity | Binds CaSR over related GPCRs (mGluR1, GPRC6A) | HEK293 cells expressing mutant CaSR variants |
Encaleret exhibits high selectivity for CaSR over related Class C GPCRs (e.g., metabotropic glutamate receptors). Its binding affinity (IC₅₀: 0.012 μM) surpasses earlier calcilytics like NPS 2143 [4] [9]. Quinazolinone calcilytics (e.g., AXT914) bind an overlapping 7TM site but show distinct residue dependencies, suggesting encaleret’s efficacy may vary across CASR mutations. For example, mutations at Glu837 confer resistance to amino alcohols but not quinazolinones [10].
Encaleret dose-dependently increases PTH secretion by attenuating CaSR-mediated suppression of parathyroid cells:
Mechanistically, encaleret disinhibits PTH synthesis and release, restoring physiological mineral feedback. Elevated PTH enhances renal calcium reabsorption and bone turnover, correcting hypocalcemia and hypercalciuria concurrently. Bone turnover markers (e.g., CTX) transiently rise but stabilize within normal limits in most patients [3] [6].
Table 3: Pharmacodynamic Effects in ADH1 Patients (Phase 2b Study)
Parameter | Baseline (Mean ± SD) | Week 24 (Mean ± SD) | Normalization Rate |
---|---|---|---|
Serum Calcium (albumin-corrected) | 7.2 ± 0.4 mg/dL | 8.9 ± 0.3 mg/dL | 92% (12/13 patients) |
Urinary Calcium Excretion | 450 ± 120 mg/24h | 250 ± 75 mg/24h | 77% (10/13 patients) |
Intact PTH | 8 ± 3 pg/mL | 32 ± 8 pg/mL | Sustained within normal range |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7